molecular formula C15H19N3O3 B2876616 N1-isopropyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941934-82-3

N1-isopropyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No. B2876616
CAS RN: 941934-82-3
M. Wt: 289.335
InChI Key: GSQUESGUEFWXPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

A new series of oxopyrrolidines was synthesized and evaluated for their effect on Alzheimer’s disease by measuring their inhibitory activity against acetyl cholinesterase enzyme and amyloid β 42 protein . Most of the compounds showed good inhibitory activity .


Molecular Structure Analysis

The molecular structure of N1-isopropyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is characterized by a five-membered pyrrolidine ring . This structure is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Chemical Reactions Analysis

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Structural Studies

  • Novel synthetic approaches involving N1-isopropyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide derivatives have been explored. These include the development of novel one-pot synthetic methods for the synthesis of di- and mono-oxalamides, applicable to the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
  • Studies on the structural characterization of similar compounds, such as 3t-isopropyl-2r,6c-diphenyl-4-oxopiperidinium nitrate and N-benzoyl-3t-isopropyl-2r,6c-diphenylpiperidin-4-one oxime, have been conducted, providing insights into the molecular conformation and NMR spectroscopy properties of related compounds (Vimalraj et al., 2010).

Catalytic Applications

  • This compound derivatives have been examined in the context of catalysis. For instance, studies involving copper-catalyzed N-arylation of oxazolidinones and amides with aryl iodides at room temperature, where derivatives of oxalamide like N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) have shown to be effective promoters (Bhunia et al., 2022).

Electrocatalytic and Electrosynthetic Applications

  • This compound and its analogs have potential applications in electrocatalytic reactions. For instance, compounds like N-Oxyl species, which might share structural similarities, are used extensively as catalysts under electrochemical conditions in various electrosynthetic reactions (Nutting et al., 2018).

Sensor Applications

  • Derivatives of this compound could be involved in sensor applications. Similar compounds, such as N-(2-hydroxybenzyl)-isopropylamine, have been used in developing colorimetric sensors for metal cations and anions (Kumar & Anthony, 2015).

Mechanism of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This is one of the most significant features of the pyrrolidine ring .

properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-10(2)16-14(20)15(21)17-11-5-3-6-12(9-11)18-8-4-7-13(18)19/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQUESGUEFWXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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